

Tomatidine: A Multi-Targeted Steroidal Alkaloid in Cancer Research

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Compound of Interest

Compound Name: Tomatidine

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

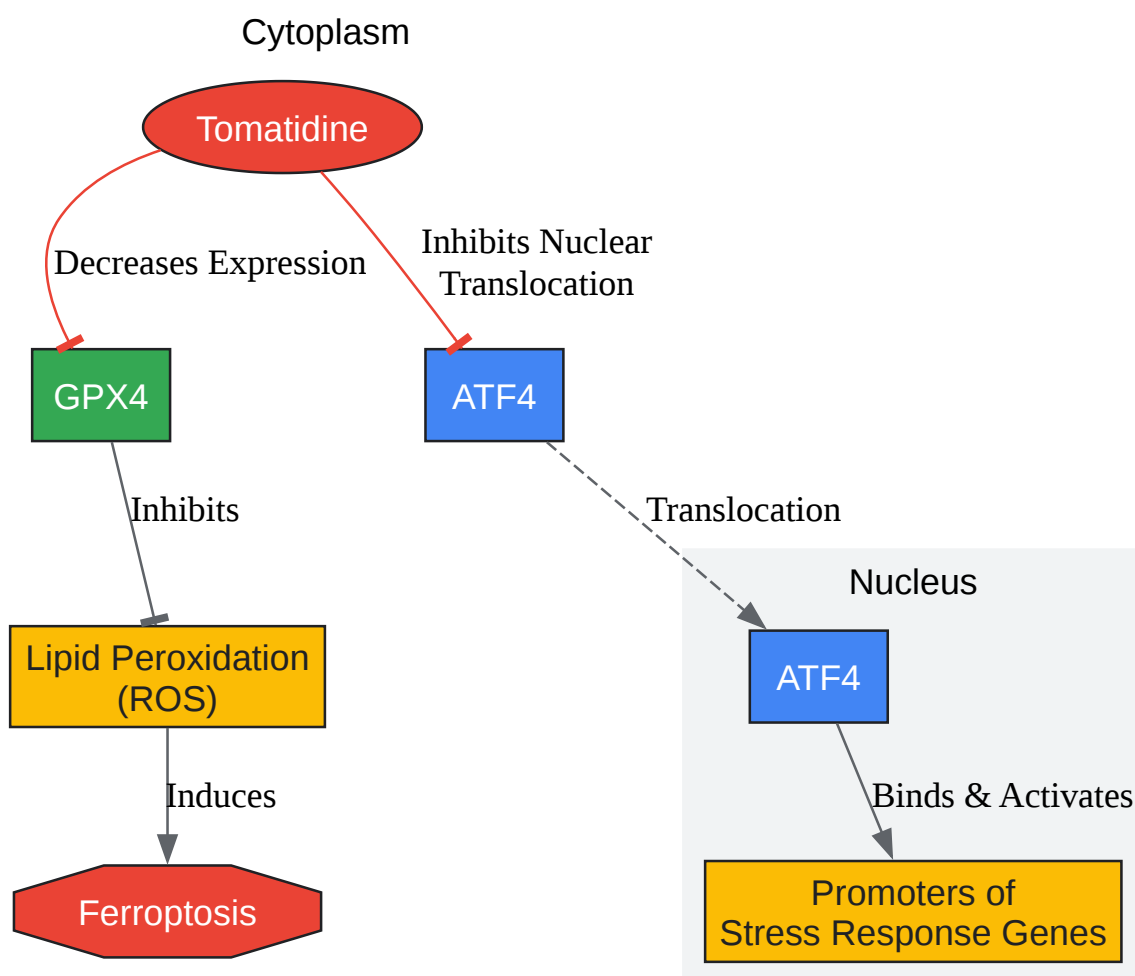
Tomatidine, a steroidal alkaloid and the aglycone of the glycoalkaloid α -tomatine, is a natural compound predominantly found in the leaves and unripe green fruits of the tomato plant (*Lycopersicon esculentum*).^{[1][2]} While its parent compound, α -tomatine, has been studied for its various biological activities, **tomatidine** itself has emerged as a molecule of significant interest in oncology.^[2] Possessing a range of pharmacological properties, including anti-inflammatory and muscle-promoting effects, its potential as a multi-targeted anti-cancer agent is increasingly being elucidated.^{[3][4]} Unlike its glycoalkaloid precursor, **tomatidine** is noted for being comparatively less cytotoxic, making it a compelling candidate for further investigation in cancer therapy and chemoprevention.^{[2][5]} This guide provides a comprehensive overview of the current understanding of **tomatidine**'s mechanisms of action, summarizing key quantitative data and experimental protocols from preclinical studies.

Mechanisms of Action and Key Signaling Pathways

Tomatidine exerts its anti-neoplastic effects by modulating a complex network of intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. In silico and in vitro studies have identified several key protein targets and cascades affected by **tomatidine**.^[3]

ATF4-Dependent Signaling and Ferroptosis Induction

In pancreatic ductal adenocarcinoma (PDAC), a particularly aggressive cancer, **tomatidine** has been shown to target the activating transcription factor 4 (ATF4), a primary regulator of cellular stress response that cancer cells often exploit for survival.[5] **Tomatidine** treatment inhibits the nuclear translocation of ATF4, thereby reducing its transcriptional activity on downstream targets.[5][6] Furthermore, this action is associated with the induction of ferroptosis, an iron-dependent form of programmed cell death, validated by increased lipid peroxidation and decreased expression of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis.[5][6]

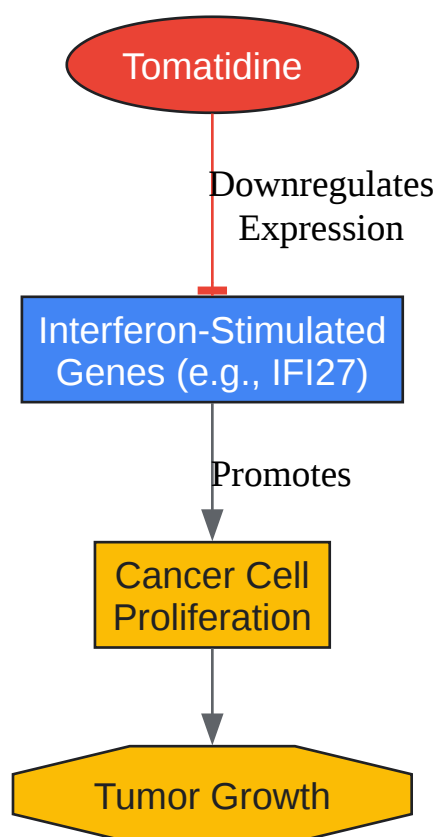


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Tomatidine inhibits ATF4 nuclear translocation and induces ferroptosis.

Modulation of Interferon Signaling

In the context of gastric cancer, **tomatidine** has been demonstrated to suppress tumor growth by downregulating the expression of Interferon-Stimulated Genes (ISGs).[7][8] Microarray analysis of tumors from a xenograft model revealed that **tomatidine** treatment altered the expression of genes within the type I interferon signaling pathway.[7][8] Specifically, the knockdown of one such ISG, interferon α -inducible protein 27 (IFI27), was shown to inhibit the proliferation of gastric cancer cells, suggesting that **tomatidine**'s efficacy is, at least in part, mediated through the suppression of this pathway.[7]



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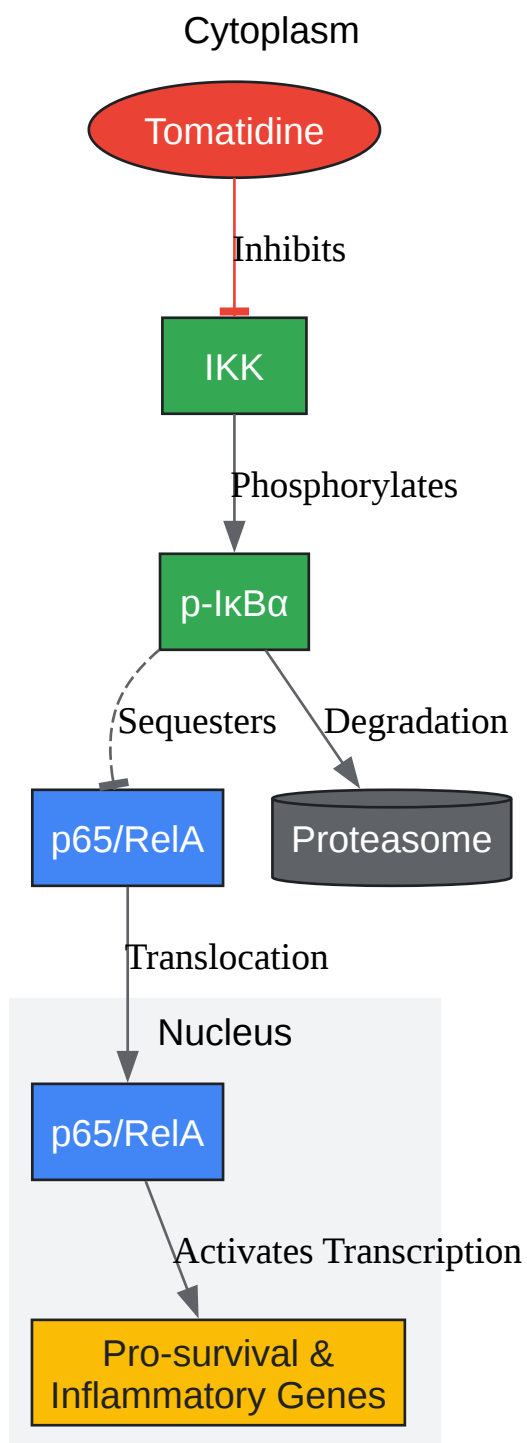
Tomatidine suppresses cancer cell growth via ISG downregulation.

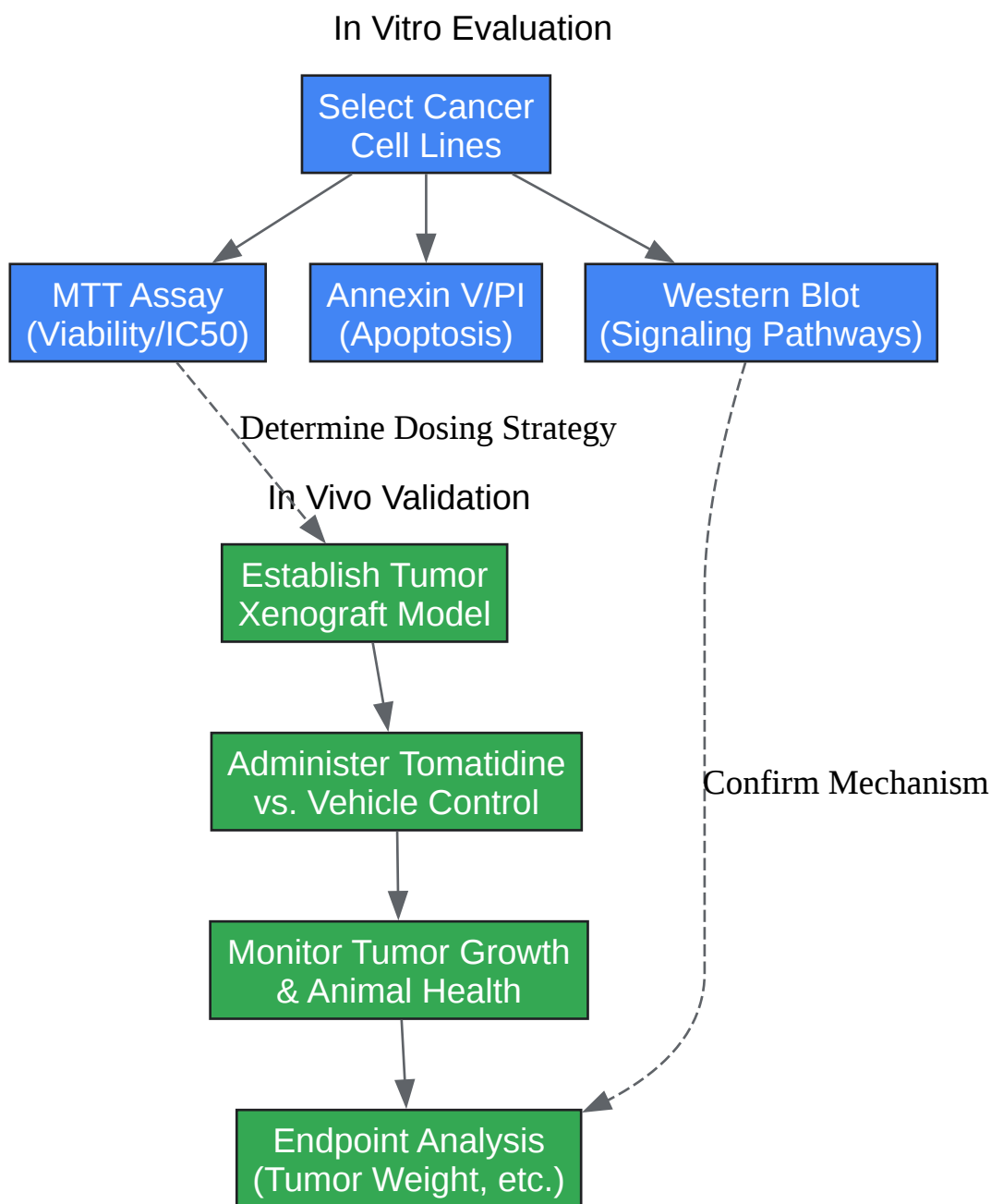
Inhibition of the NF- κ B Pathway

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers.[9][10]

Tomatidine has been shown to exert anti-inflammatory and pro-apoptotic effects by inhibiting the NF- κ B pathway.[11] It can suppress the phosphorylation of I κ B α and the subsequent

nuclear translocation of the p65 subunit, thereby blocking the transcription of NF- κ B target genes that promote cancer cell survival.[\[11\]](#)[\[12\]](#)





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References

- 1. α -tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The steroidal alkaloids α -tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Tomatidine Attenuates Inflammatory Responses to Exercise-Like Stimulation in Donor-derived Skeletal Muscle Myobundles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tomatidine targets ATF4-dependent signaling and induces ferroptosis to limit pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Steroidal Alkaloid Tomatidine and Tomatidine-Rich Tomato Leaf Extract Suppress the Human Gastric Cancer-Derived 85As2 Cells In Vitro and In Vivo via Modulation of Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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